
3-(Cyclohex-1-en-1-yl)thiophene
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Description
3-(Cyclohex-1-en-1-yl)thiophene is a useful research compound. Its molecular formula is C10H12S and its molecular weight is 164.27 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(cyclohex-1-en-1-yl)thiophene, and how are yields maximized?
- The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, a two-step protocol involving alkylation (e.g., using iodomethane) followed by silica gel purification (98:2–92:8 hexanes/EtOAc) achieved 70% yield over two steps . Key parameters include temperature control (e.g., room temperature for alkylation), solvent selection, and reaction time. Continuous flow reactors may enhance efficiency in scaled-up syntheses .
Q. How is this compound characterized structurally and spectroscopically?
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming regiochemistry. For instance, 1H NMR peaks at δ 7.27 (dd, J=4.9,2.9Hz) and δ 6.99 (d, J=4.9Hz) indicate thiophene ring protons, while cyclohexene protons appear at δ 2.42–1.62 (m) .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+Na+] at m/z 255.0822 for derivatives) .
- X-ray Crystallography : Resolves bond angles and disorder in cyclohexene substituents (e.g., site occupancies = 0.562 and 0.438 in related compounds) .
Advanced Research Questions
Q. What strategies resolve contradictions in substitution reaction outcomes for thiophene derivatives?
- Conflicting reactivity (e.g., bromine vs. chlorine substituents) can arise from steric/electronic effects. For example, bromine in 3-(4-bromobutyl)thiophene enhances nucleophilic substitution rates compared to chlorine analogs. Methodological solutions include:
- Kinetic Studies : Compare reaction rates under identical conditions .
- DFT Calculations : Predict reactive sites (e.g., sulfur in thiophene vs. cyclohexene double bonds) using B3LYP or CAM-B3LYP functionals .
Q. How do electronic properties of this compound derivatives influence material science applications?
- The thiophene ring contributes to π-conjugation, enabling use in organic semiconductors. Key analyses include:
- UV-Vis Spectroscopy : Lambert-Beer plots (e.g., λmax ~350 nm for oligophenothiazine derivatives) reveal optical bandgaps .
- Frontier Molecular Orbital (FMO) Analysis : TD-DFT calculations (e.g., HOMO-LUMO gaps of 2.8–3.1 eV) guide design of conductive polymers .
Q. What methodologies assess the biological activity of thiophene derivatives, and how are mechanisms validated?
- In Vitro Assays : Antimicrobial activity is tested via MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli. For example, IC50 values <10 μM suggest therapeutic potential .
- Molecular Docking : Simulates interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity).
- Pharmacokinetic Studies : Lipophilicity (logP) is calculated via HPLC to predict membrane permeability .
Properties
CAS No. |
76441-42-4 |
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Molecular Formula |
C10H12S |
Molecular Weight |
164.27 g/mol |
IUPAC Name |
3-(cyclohexen-1-yl)thiophene |
InChI |
InChI=1S/C10H12S/c1-2-4-9(5-3-1)10-6-7-11-8-10/h4,6-8H,1-3,5H2 |
InChI Key |
TXXFGIXDZFZXKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CSC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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